6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine
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Overview
Description
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an oxirane (epoxide) group attached at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine typically involves the cycloaddition of azides with nitriles, a common method for preparing tetrazole derivatives . One approach involves the reaction of 2-azidopyridine with an epoxide under thermal or photochemical conditions . The reaction conditions often require the use of catalysts such as copper or other transition metals to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency . Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, is considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Nucleophiles such as amines, thiols, or alcohols are often used in substitution reactions .
Major Products
The major products formed from these reactions include diols, amines, and various substituted tetrazolo[1,5-a]pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or the modification of proteins . The tetrazole ring can interact with metal ions and other biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-fused heterocycles such as:
- Tetrazolo[1,5-a]pyrimidines
- Tetrazolo[1,5-a]pyrazines
- Tetrazolo[1,5-a]pyridazines
Uniqueness
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine is unique due to the presence of the epoxide group, which imparts additional reactivity and potential for covalent modification of biological targets. This distinguishes it from other tetrazole-fused heterocycles that lack this functional group .
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O/c1-2-7-8-9-10-11(7)3-5(1)6-4-12-6/h1-3,6H,4H2/t6-/m0/s1 |
InChI Key |
TVXRYHYPEULSPZ-LURJTMIESA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CN3C(=NN=N3)C=C2 |
Canonical SMILES |
C1C(O1)C2=CN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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